7-[(3-Chlorobenzyl)oxy]-2-Oxo-2h-Chromene-4-Carbaldehyde
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Overview
Description
7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde is an organic compound belonging to the class of coumarins and derivatives. These compounds are characterized by a 1-benzopyran moiety with a ketone group at the C2 carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde typically involves the reaction of 3-chlorobenzyl alcohol with 7-hydroxy-4-chromone in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carboxylic acid.
Reduction: 7-[(3-Chlorobenzyl)oxy]-2-hydroxy-2H-chromene-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as monoamine oxidase B, by binding to the active site and preventing substrate access. This inhibition can lead to various pharmacological effects, including neuroprotective and antidepressant activities .
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one
- 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbonitrile
Uniqueness
Compared to similar compounds, 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H11ClO4 |
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Molecular Weight |
314.7 g/mol |
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-2-oxochromene-4-carbaldehyde |
InChI |
InChI=1S/C17H11ClO4/c18-13-3-1-2-11(6-13)10-21-14-4-5-15-12(9-19)7-17(20)22-16(15)8-14/h1-9H,10H2 |
InChI Key |
ZOCADHRNWNJARU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=CC(=O)O3)C=O |
Origin of Product |
United States |
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